N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Attachment of Hydroxyphenyl and Methylphenyl Groups: The hydroxyphenyl and methylphenyl groups are introduced through substitution reactions, where appropriate phenyl derivatives are reacted with the triazole ring.
Final Coupling Reaction: The final step involves coupling the triazole derivative with a carboxamide group, typically using reagents such as carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Interfering with DNA/RNA: It can bind to nucleic acids, disrupting their normal functions and affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure but different substituents.
Itraconazole: Another antifungal agent with a triazole ring and additional aromatic rings.
Voriconazole: A triazole derivative with potent antifungal activity and a different substitution pattern.
The uniqueness of this compound lies in its specific combination of hydroxyphenyl and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-7-13(8-6-11)20-10-17-15(19-20)16(22)18-12-3-2-4-14(21)9-12/h2-10,21H,1H3,(H,18,22) |
InChI Key |
UFXAECZJMYROLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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